Ethyl 2-(2-bromo-6-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, featuring a bromo and formyl group on the phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate typically involves the reaction of 2-bromo-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
This might include continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-6-formylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of 2-(2-bromo-6-carboxyphenoxy)acetate.
Reduction: Formation of 2-(2-bromo-6-hydroxymethylphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-6-formylphenoxy)acetate involves its reactive functional groups. The bromo group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloro-6-formylphenoxy)acetate
- Ethyl 2-(2-bromo-4-formylphenoxy)acetate
- Ethyl 2-(2-bromo-6-methylphenoxy)acetate
Uniqueness
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is unique due to the specific positioning of the bromo and formyl groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVUEOWSJELCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675187 |
Source
|
Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-79-0 |
Source
|
Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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